molecular formula C26H23N7O7 B456640 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B456640
M. Wt: 545.5g/mol
InChI Key: VYXMSYOEPBOPMV-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features multiple functional groups, including nitro, pyrazole, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate precursor.

    Coupling Reactions: The final compound can be assembled through a series of coupling reactions, where the pyrazole and indazole moieties are linked via carbonyl and benzylidene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro groups can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Amino Derivatives: Formed from the reduction of nitro groups.

    Halogenated Compounds: Formed from electrophilic substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Antimicrobial Agents: Due to the presence of nitro groups, the compound may exhibit antimicrobial properties and can be studied for its potential use in treating bacterial infections.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry

    Materials Science: The compound can be explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazole
  • 7-{3-nitrobenzylidene}-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazole

Uniqueness

The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(3-NITROPHENYL)-7-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile compound for research and industrial applications. Its structure also allows for the formation of diverse derivatives, enhancing its potential utility in various fields.

Properties

Molecular Formula

C26H23N7O7

Molecular Weight

545.5g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C26H23N7O7/c1-2-29-15-22(33(39)40)24(27-29)26(34)30-25(18-8-4-10-20(14-18)32(37)38)21-11-5-7-17(23(21)28-30)12-16-6-3-9-19(13-16)31(35)36/h3-4,6,8-10,12-15,21,25H,2,5,7,11H2,1H3/b17-12+

InChI Key

VYXMSYOEPBOPMV-SFQUDFHCSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=N2)C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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